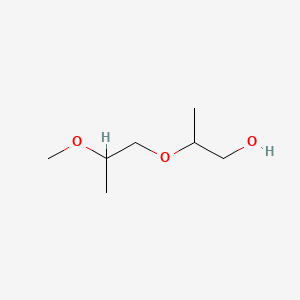
Basic Violet 22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Basic Violet 22, also known as Crystal Violet, is a synthetic dye belonging to the class of triarylmethane dyes. It is widely recognized for its vibrant violet color and is used in various applications, including biological staining, textile dyeing, and as an antiseptic. The compound is known for its ability to bind to cellular components, making it useful in microscopy and histology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Basic Violet 22 is synthesized through the condensation of dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the dye. The process can be summarized as follows:
Step 1: Dimethylaniline reacts with formaldehyde in the presence of hydrochloric acid to form a leuco base.
Step 2: The leuco base is then oxidized to form Basic Violet 22.
Industrial Production Methods: In industrial settings, the production of Basic Violet 22 involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The dye is then purified through crystallization and filtration processes to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Basic Violet 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form colorless compounds, which can revert to their original color upon exposure to air or oxidizing agents.
Reduction: Reducing agents can convert Basic Violet 22 to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Colorless compounds or leucosomes.
Reduction: Leuco base of Basic Violet 22.
Substitution: Substituted derivatives of Basic Violet 22.
Wissenschaftliche Forschungsanwendungen
Basic Violet 22 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Employed in Gram staining to differentiate bacterial species.
Medicine: Utilized as an antiseptic for treating infections and as a topical antibiotic.
Industry: Applied in textile dyeing, paper coloring, and as a colorant in inks and paints.
Wirkmechanismus
The mechanism of action of Basic Violet 22 involves its ability to bind to cellular components, particularly nucleic acids. The dye penetrates the cell wall and membrane, binding to DNA and causing disruption, mutation, or inhibition of DNA replication. This property makes it effective as an antiseptic and in staining procedures where it highlights cellular structures.
Vergleich Mit ähnlichen Verbindungen
Basic Violet 22 is unique among triarylmethane dyes due to its intense violet color and strong binding affinity to cellular components. Similar compounds include:
Basic Blue 9: Another triarylmethane dye with a blue color, used in similar applications.
Basic Green 5: A green dye used in biological staining and as a pH indicator.
Rhodamine: A class of dyes with fluorescent properties, used in microscopy and as tracers in water studies.
Basic Violet 22 stands out due to its versatility and effectiveness in a wide range of applications, from biological staining to industrial dyeing.
Eigenschaften
CAS-Nummer |
11075-24-4 |
|---|---|
Molekularformel |
MgB4O7 |
Molekulargewicht |
0 |
Synonyme |
Basic Violet 22 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




